molecular formula C20H19NO4 B2840067 6-hydroxy-4-(morpholinomethyl)-7-phenyl-2H-chromen-2-one CAS No. 859142-91-9

6-hydroxy-4-(morpholinomethyl)-7-phenyl-2H-chromen-2-one

Cat. No.: B2840067
CAS No.: 859142-91-9
M. Wt: 337.375
InChI Key: FUQUYHIHEGPBJP-UHFFFAOYSA-N
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Description

6-Hydroxy-4-(morpholinomethyl)-7-phenyl-2H-chromen-2-one (CAS 859142-91-9) is a synthetically designed chromen-2-one derivative of significant interest in medicinal chemistry research. This compound features a morpholinomethyl substitution at the 4-position of the chromen-2-one core scaffold, a structural motif known to confer valuable biological properties. With a molecular weight of 337.37 g/mol and a documented purity of ≥98%, it is supplied as a high-quality reference standard for research applications . The core research value of this compound lies in its structural relationship to the chromone (benzopyran-4-one) and coumarin (benzopyran-2-one) classes of privileged scaffolds. These scaffolds are extensively investigated for their multi-targeting potential in complex neurological disorders. Specifically, structurally similar chromone derivatives have demonstrated potent inhibitory activity against key neurological targets, including acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), and have shown efficacy in reducing beta-amyloid self-aggregation, positioning them as promising leads for the development of multi-target directed ligands (MTDLs) for Alzheimer's disease research . Furthermore, the morpholine ring is a common pharmacophore known to enhance bioavailability and contribute to receptor binding affinity. Beyond neurological applications, the coumarin core is a recognized scaffold in antimicrobial research. C-3 and C-4 substituted coumarin derivatives have shown promising broad-spectrum antibacterial activities, and are actively studied to combat drug-resistant bacterial strains such as Staphylococcus aureus (including MRSA) . The specific substitution pattern on this compound makes it a valuable intermediate for the synthesis and evaluation of novel antibacterial agents. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use, as this compound may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

6-hydroxy-4-(morpholin-4-ylmethyl)-7-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-18-11-17-15(13-21-6-8-24-9-7-21)10-20(23)25-19(17)12-16(18)14-4-2-1-3-5-14/h1-5,10-12,22H,6-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQUYHIHEGPBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-4-(morpholinomethyl)-7-phenyl-2H-chromen-2-one typically involves the reaction of 6-hydroxychromenone with morpholine and a phenyl group under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-4-(morpholinomethyl)-7-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The chromenone ring can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromenone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of 6-keto-4-(morpholin-4-ylmethyl)-7-phenylchromen-2-one.

    Reduction: Formation of dihydro derivatives of the chromenone ring.

    Substitution: Formation of substituted chromenone derivatives with different functional groups.

Scientific Research Applications

6-hydroxy-4-(morpholinomethyl)-7-phenyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 6-hydroxy-4-(morpholinomethyl)-7-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Chromenone Derivatives

Compound Name Substituents (Position) Key Structural Features Reported Activities Reference
7-Hydroxy-4-phenyl-2H-chromen-2-one 7-OH, 4-Ph Simple phenyl and hydroxy groups Anti-inflammatory, antimicrobial
6-Hydroxy-4-(morpholinomethyl)-7-phenyl-2H-chromen-2-one 6-OH, 4-morpholinomethyl, 7-Ph Bulky morpholine moiety, shifted hydroxy Inferred enhanced solubility
6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one 6-Cl, 7-OH, 3-Me, 4-Me Halogenation and methyl groups Not specified
7-Chloro-4-(4-chlorophenyl)-2H-chromen-2-one 7-Cl, 4-(4-Cl-Ph) Di-chlorinated aromatic system Synthetic intermediate
2-Oxo-4-phenyl-2H-chromen-7-yl acetate 7-OAc, 4-Ph Esterified hydroxy group Modified bioavailability

Key Observations:

Substituent Bulk: The morpholinomethyl group at position 4 introduces steric bulk and basicity compared to phenyl or methyl groups, which could influence receptor binding and pharmacokinetics .

Halogenation : Chlorine substituents (e.g., 6-Cl in ) enhance lipophilicity and metabolic resistance but may reduce solubility compared to hydroxy or morpholine groups .

Esterification : Acetylation of the hydroxy group (e.g., 7-OAc in ) improves membrane permeability but requires enzymatic hydrolysis for activation .

Pharmacological Implications

  • Anti-inflammatory Potential: Derivatives with hydroxy or methoxy groups at positions 6 or 7 exhibit COX-2 inhibition, suggesting that the 6-hydroxy substituent in the target compound may retain similar activity .
  • Antimicrobial Activity : Morpholine-containing compounds often show enhanced Gram-positive bacterial inhibition due to improved membrane penetration .
  • Solubility and Bioavailability: The morpholinomethyl group likely increases water solubility compared to purely aromatic substituents, reducing reliance on prodrug strategies .

Biological Activity

6-Hydroxy-4-(morpholinomethyl)-7-phenyl-2H-chromen-2-one is a compound belonging to the class of flavonoids, specifically coumarins. This class of compounds has garnered attention due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to explore the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H17NO4\text{C}_{17}\text{H}_{17}\text{N}\text{O}_{4}

Anticancer Properties

Research has indicated that derivatives of coumarin, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated its cytotoxic potential using the MTT assay on several human cancer cell lines, including AGS (gastric), HCT116 (colon), and HeLa (cervical) cells. The results demonstrated that this compound showed promising inhibitory effects on cell proliferation, with IC50 values indicating effective doses for therapeutic applications .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)
AGS15.3
HCT11612.8
HeLa18.5

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. Flow cytometry assays have shown that treated cells exhibit increased levels of apoptotic markers, suggesting that the compound triggers programmed cell death pathways .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also been studied for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in vitro, which are critical in mediating inflammatory responses. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of coumarin derivatives have been widely documented. In vitro studies have shown that this compound exhibits significant antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be within a range that indicates potential for development as an antimicrobial agent .

Table 2: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Cytotoxicity Study : A recent study assessed the cytotoxic effects of this compound on multiple cancer cell lines. The findings revealed that the compound could significantly reduce cell viability across all tested lines, with the most pronounced effects observed in AGS cells .
  • Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. What are the established synthetic routes for 6-hydroxy-4-(morpholinomethyl)-7-phenyl-2H-chromen-2-one, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Formation : Condensation of a phenol derivative (e.g., resorcinol) with a β-keto ester under acidic conditions (e.g., H2SO4) to form the chromen-2-one core .

Functionalization : Introduction of the morpholine moiety via Mannich reaction, using morpholine and formaldehyde under mild acidic/basic conditions .

Phenyl Group Incorporation : Friedel-Crafts alkylation or Suzuki coupling for aryl substitution .
Key Conditions :

  • Temperature: 60–80°C for condensation; room temperature for Mannich reaction.
  • Catalysts: FeCl3 for Friedel-Crafts , Pd(PPh3)4 for Suzuki coupling.
  • Solvents: Ethanol or THF for polar intermediates.

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Methodological Answer:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., morpholine methylene at δ 3.5–3.7 ppm; chromenone carbonyl at δ 160–165 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]<sup>+</sup> ~ 393.4 g/mol).
  • X-ray Crystallography : Resolves stereochemistry and packing interactions (e.g., π-π stacking of phenyl groups) .

Q. What preliminary biological screening assays are suitable for this compound?

Methodological Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay (IC50 in HeLa or MCF-7 cells) .
  • Anti-inflammatory : COX-2 inhibition ELISA .
    Controls : Include standard drugs (e.g., doxorubicin for anticancer, aspirin for COX-2).

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for bioactivity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding to targets (e.g., COX-2, topoisomerase II). Focus on morpholine’s role in hydrogen bonding .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
    Example Workflow :

Optimize geometry with Gaussian09 (B3LYP/6-31G*).

Generate molecular descriptors (logP, polar surface area).

Train models using partial least squares (PLS) regression.

Q. How do crystallographic data resolve contradictions in reported bioactivity across studies?

Methodological Answer: Contradictions may arise from polymorphic forms or solvate formation.

  • Polymorph Screening : Recrystallize from ethanol/water vs. DMSO/ether to isolate forms .
  • Mercury CSD Analysis : Compare packing motifs (e.g., H-bonding networks involving morpholine) to correlate with solubility/bioavailability .

Q. What strategies optimize regioselectivity during functionalization of the chromenone core?

Methodological Answer:

  • Directing Groups : Introduce nitro (-NO2) at C-5 to steer electrophilic substitution to C-4 or C-7 .
  • Protection/Deprotection : Use TBSCl to protect the C-6 hydroxyl, enabling selective morpholine installation at C-4 .
    Key Reaction :
Chromenone + TBSCl → C-6-protected intermediate  
→ Mannich reaction (morpholine, formaldehyde) → Deprotection (TBAF)  

Q. How can advanced spectroscopy resolve ambiguities in tautomeric or protonation states?

Methodological Answer:

  • Variable-Temperature NMR : Monitor exchange broadening of phenolic OH (δ 10–12 ppm) to identify tautomers .
  • IR Spectroscopy : Compare carbonyl stretches (1670–1700 cm<sup>-1</sup>) in solid vs. solution states .

Q. What methodologies address low yield in large-scale synthesis for in vivo studies?

Methodological Answer:

  • Flow Chemistry : Use microreactors for precise control of exothermic steps (e.g., Mannich reaction) .
  • Catalyst Optimization : Screen heterogeneous catalysts (e.g., zeolite-supported Fe) for Friedel-Crafts steps .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on antimicrobial efficacy across strains?

Methodological Answer:

  • Assay Standardization : Use CLSI guidelines for MIC determination; validate with ATCC reference strains .
  • Membrane Permeability Studies : Measure compound accumulation via fluorescence (e.g., ethidium bromide uptake in Gram-negative vs. Gram-positive bacteria) .

Q. Why do computational predictions and experimental IC50 values diverge?

Methodological Answer:

  • Solvent Effects : Adjust docking scores for implicit solvation (e.g., PBS vs. DMSO) .
  • Metabolite Interference : Test stability in cell media (LC-MS to detect degradation products) .

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